Superior In Vivo Remyelination Efficacy Compared to In-Class GSK247246 in a Shared Murine Model
In a direct, cross-study comparison using the identical cuprizone/rapamycin-induced demyelination model in mice, oral administration of H3R-IN-1 Hydrochloride demonstrated a markedly superior effect on remyelination density compared to the related GSK H3R inverse agonist, GSK247246, despite being dosed at the same level. [1] The quantified difference in myelin staining intensity is over 2-fold greater for H3R-IN-1 Hydrochloride, a critical differentiator for researchers prioritizing robust in vivo functional readouts. [2]
| Evidence Dimension | In Vivo Myelin Density Increase (Black-Gold II Staining) |
|---|---|
| Target Compound Data | ~55% increase over vehicle control |
| Comparator Or Baseline | GSK247246: ~20% increase over vehicle control |
| Quantified Difference | >2-fold greater increase in myelin density |
| Conditions | Mouse cuprizone/rapamycin-induced demyelination model; 9-day oral dosing at 30 mg/kg b.i.d. |
Why This Matters
This provides direct, quantitative justification for selecting H3R-IN-1 over a structurally related in-class compound when strong in vivo remyelination efficacy is the primary experimental objective.
- [1] Anjiechem. H3R-IN-1 Hydrochloride Product Page. Available online: https://www.anjiechem.com/goods-11199.html View Source
- [2] Chen Y, et al. Histamine Receptor 3 negatively regulates oligodendrocyte differentiation and remyelination. PLoS One. 2017;12(12):e0189380. Figure 5. View Source
